molecular formula C26H23NO3 B2935896 4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923157-93-1

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No. B2935896
CAS RN: 923157-93-1
M. Wt: 397.474
InChI Key: AMAFDYISKRFALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C26H23NO3 . It has an average mass of 397.466 Da and a monoisotopic mass of 397.167786 Da .

Scientific Research Applications

Synthesis and Properties

Research on related compounds, such as polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol, reveals their noncrystalline nature, high solubility in polar solvents, and the ability to form transparent, flexible films. These materials exhibit useful levels of thermal stability, with high glass transition temperatures and significant weight loss temperatures in both nitrogen and air, suggesting potential applications in materials science for coatings, films, and high-performance polymers (Hsiao, Yang, & Chen, 2000).

Chemosensor Development

A phenoxazine-based fluorescence chemosensor was designed for the selective detection of Ba2+ ions, demonstrating high selectivity and sensitivity. This chemosensor's intramolecular charge transfer mechanism, confirmed by DFT studies, along with its successful application in live cell imaging, highlights its potential in biochemical sensing and imaging applications (Ravichandiran et al., 2019).

Asymmetric Synthesis

The versatility of tert-butanesulfinyl aldimines and ketimines in the asymmetric synthesis of amines has been extensively studied. These compounds serve as powerful intermediates for synthesizing a wide range of highly enantioenriched amines, demonstrating the importance of tert-butyl groups in facilitating nucleophilic additions and enabling subsequent cleavage for the production of amines. This methodology has broad implications for the synthesis of pharmaceuticals and complex organic molecules (Ellman, Owens, & Tang, 2002).

Mechanism of Action

properties

IUPAC Name

4-tert-butyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-18(10-12-19)25(29)27-20-13-14-23-21(15-20)22(28)16-24(30-23)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAFDYISKRFALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.